molecular formula C16H22N2O5 B1594751 3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid CAS No. 61058-48-8

3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid

Cat. No. B1594751
CAS RN: 61058-48-8
M. Wt: 322.36 g/mol
InChI Key: XFMVOOGGOCFBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid” is a chemical compound with the CAS Number: 3588-63-4 . It has a molecular weight of 251.28 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)18-13(19)8-9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVOOGGOCFBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304064
Record name ST51014950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid

CAS RN

61058-48-8
Record name NSC164081
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51014950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.